molecular formula C8H7FN2O B14049582 (4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B14049582
M. Wt: 166.15 g/mol
InChI Key: TZDSSWXICQJNGJ-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a fluorinated pyrrolopyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves the fluorination of a pyrrolopyridine precursor. One common method includes the reaction of a pyrrolopyridine derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one

Uniqueness

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11)

InChI Key

TZDSSWXICQJNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)CO

Origin of Product

United States

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